molecular formula C31H33N3O2S B083144 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one CAS No. 13242-16-5

5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B083144
CAS No.: 13242-16-5
M. Wt: 511.7 g/mol
InChI Key: OZCLZZYQFDQMOF-UHFFFAOYSA-N
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Description

5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound with a molecular formula of C31H33N3O2S and a molecular weight of 511.7 g/mol. This compound features a unique structure that includes an imidazolidinone core, a naphthoxazole moiety, and a thioxo group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-imidazolidinone derivatives typically involves the reaction of diamides with ethynyl benziodoxolones via double Michael addition . This method allows for the efficient production of 4-imidazolidinones under mild conditions. The reaction involves the use of hypervalent alkynyl iodine compounds and a formal reductive elimination sequence. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidinone core and the naphthoxazole moiety.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent, although further research is needed to confirm these effects.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone core and naphthoxazole moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar compounds to 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one include other imidazolidinone derivatives and naphthoxazole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

    Imidazolidinone Derivatives: These compounds often exhibit similar chemical reactivity but may have different biological targets and applications.

    Naphthoxazole-Containing Compounds: These compounds share the naphthoxazole moiety but may have different substituents, leading to variations in their chemical and biological properties.

Overall, this compound stands out due to its unique combination of structural features, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

13242-16-5

Molecular Formula

C31H33N3O2S

Molecular Weight

511.7 g/mol

IUPAC Name

5-[2-(3-ethylbenzo[g][1,3]benzoxazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C31H33N3O2S/c1-3-5-6-7-13-22-33-30(35)27(34(31(33)37)24-15-9-8-10-16-24)20-21-28-32(4-2)26-19-18-23-14-11-12-17-25(23)29(26)36-28/h8-12,14-21H,3-7,13,22H2,1-2H3

InChI Key

OZCLZZYQFDQMOF-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=O)C(=CC=C2N(C3=C(O2)C4=CC=CC=C4C=C3)CC)N(C1=S)C5=CC=CC=C5

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C=C/2\N(C3=C(O2)C4=CC=CC=C4C=C3)CC)/N(C1=S)C5=CC=CC=C5

Canonical SMILES

CCCCCCCN1C(=O)C(=CC=C2N(C3=C(O2)C4=CC=CC=C4C=C3)CC)N(C1=S)C5=CC=CC=C5

13242-16-5

Origin of Product

United States

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